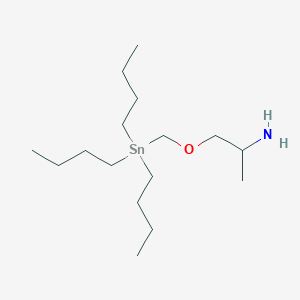

1-(tributylstannylmethoxy)propan-2-amine

Description

Propriétés

IUPAC Name |

1-(tributylstannylmethoxy)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10NO.3C4H9.Sn/c1-4(5)3-6-2;3*1-3-4-2;/h4H,2-3,5H2,1H3;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWVHQCDLUIMLHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)COCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H37NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1557288-09-1 | |

| Record name | [(2-aminopropoxy)methyl]tributylstannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Methodologies for 1 Tributylstannylmethoxy Propan 2 Amine

Precursor Synthesis and Reactant Selection in Amino Stannane (B1208499) Preparation

The successful synthesis of the target compound is fundamentally dependent on the quality and reactivity of its precursors. The two key starting materials, Tributyl(iodomethyl)stannane and DL-Alaninol, are selected for their specific chemical properties that facilitate the desired bond formations.

Synthesis and Handling of Tributyl(iodomethyl)stannane

Tributyl(iodomethyl)stannane serves as the electrophilic component in the synthesis, providing the tributylstannylmethoxy group. Its preparation is a well-documented procedure that often begins with the synthesis of an intermediate, tributyl(chloromethyl)stannane. semanticscholar.org This intermediate is then converted to the more reactive iodinated analogue.

A common synthetic route involves a two-step process:

Formation of Tributyl(chloromethyl)stannane : This step typically starts from tributyltin hydride, which is treated with a base like lithium diisopropylamide (LDA) followed by reaction with paraformaldehyde and subsequent treatment with methanesulfonyl chloride. semanticscholar.org

Conversion to Tributyl(iodomethyl)stannane : The chloromethyl intermediate undergoes a Finkelstein-type reaction with sodium iodide in a suitable solvent like acetone (B3395972) to yield the final iodomethyl product. semanticscholar.org A second run of this procedure on the same scale yielded 12.6 g (95%) of the product. semanticscholar.org

Table 1: Reactants for a Typical Synthesis of Tributyl(iodomethyl)stannane from Tributyl(chloromethyl)stannane Interactive table. Click headers to sort.

| Reactant | Role | Key Considerations |

|---|---|---|

| Tributyl(chloromethyl)stannane | Starting Material | Precursor synthesized from tributyltin hydride. semanticscholar.org |

| Sodium Iodide (NaI) | Iodine Source | Used in excess to drive the halogen exchange reaction. semanticscholar.org |

Due to the nature of organotin compounds, specific handling procedures are critical. Tributyltin derivatives are recognized as moderately toxic and should only be handled by trained personnel in well-ventilated areas, such as a chemical fume hood. semanticscholar.orgfishersci.com Tributyl(iodomethyl)stannane is known to decompose over time when stored neat at ambient temperatures. For optimal results and stability, it is recommended to store the reagent as a degassed 1 M solution in hexanes at –10 °C and to use it within a few days of preparation. semanticscholar.org

Role of DL-Alaninol as a Chiral Building Block

DL-Alaninol is the nucleophilic backbone of the target molecule. Structurally, it is an amino alcohol derived from the amino acid alanine, where the carboxylic acid group has been reduced to a hydroxyl group. guidechem.com It is a white to off-white solid at room temperature and is soluble in polar solvents. guidechem.com

The primary significance of DL-Alaninol in this context is its function as a chiral building block. The presence of a stereocenter at the carbon atom adjacent to the amino group allows for the introduction of specific stereochemistry into the final product. While the "DL" designation indicates a racemic mixture (containing both R and S enantiomers), the use of an enantiomerically pure form (L-Alaninol or D-Alaninol) would allow for the synthesis of an enantiomerically pure final product. This is crucial in fields like pharmaceutical development, where the biological activity of a molecule can be highly dependent on its stereochemistry. chemicalbook.com DL-Alaninol can be synthesized through the reduction of DL-alanine or its ester derivatives using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) (NaBH4). guidechem.comgoogle.com

Optimized Reaction Conditions for Amino Stannane Formation

The reaction to form 1-(tributylstannylmethoxy)propan-2-amine involves the alkylation of DL-Alaninol with Tributyl(iodomethyl)stannane. The efficiency and selectivity of this reaction are highly dependent on the chosen conditions, including the base, solvent, and temperature.

Base-Mediated Proton Abstraction and Alkylation Strategies

The formation of the ether linkage in the target molecule requires the deprotonation of the hydroxyl group on DL-Alaninol. This is achieved using a strong base. The base abstracts the acidic proton from the alcohol, creating a nucleophilic alkoxide ion. This process enhances the nucleophilicity of the oxygen atom, enabling it to attack the electrophilic carbon of Tributyl(iodomethyl)stannane. monash.edu

This strategy is a classic example of a Williamson ether synthesis. The resulting alkoxide acts as the nucleophile in an SN2 reaction with the organotin halide. The choice of base is critical to ensure complete deprotonation without causing unwanted side reactions.

Table 2: Common Bases for Proton Abstraction in Alkylation Reactions Interactive table. Click headers to sort.

| Base | Type | Typical Application |

|---|---|---|

| Sodium Hydride (NaH) | Strong, non-nucleophilic | Used to deprotonate alcohols and other weak acids. |

| Potassium tert-butoxide (KOtBu) | Strong, sterically hindered | Often used in non-polar solvents to promote alkylation. nih.gov |

The use of sub-stoichiometric amounts of base can sometimes be employed to prevent issues like racemization at the chiral center, particularly under harsh conditions. nih.gov

Selection of Solvent Systems and Temperature Control for Reaction Efficiency

The choice of solvent can have a remarkable effect on the outcome of a reaction, influencing both yield and selectivity. researchgate.net For reactions involving strong bases and organometallic reagents, anhydrous polar aprotic solvents are generally preferred. Solvents such as tetrahydrofuran (B95107) (THF) are commonly used because they can dissolve the reactants and intermediates without reacting with them. semanticscholar.orgorgsyn.org The absence of water is crucial to prevent quenching the base and the reactive alkoxide intermediate.

Temperature control is another vital parameter for reaction efficiency. Many alkylation reactions involving strong bases are initiated at low temperatures (e.g., 0 °C or -78 °C) to control the initial exothermic deprotonation and to prevent side reactions. orgsyn.org Maintaining a controlled temperature throughout the reaction is also important to avoid potential racemization of the chiral center in DL-Alaninol, which can be more prevalent at elevated temperatures. monash.edu

Elucidation of Reaction Mechanisms in Amino Stannane Synthesis

The synthesis of this compound proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The name of the product indicates that the alkylation occurs on the oxygen atom of the hydroxyl group (O-alkylation) rather than the nitrogen atom of the amine group. This is the expected outcome as the hydroxyl proton is more acidic than the amine protons, making the resulting alkoxide a more potent nucleophile under these reaction conditions.

The mechanism can be broken down into two primary steps:

Deprotonation : A strong base removes the proton from the hydroxyl group of DL-Alaninol. This acid-base reaction is typically fast and results in the formation of a sodium or potassium alaninolate intermediate and the conjugate acid of the base. CH₃CH(NH₂)CH₂OH + Base → CH₃CH(NH₂)CH₂O⁻ + Base-H⁺

Nucleophilic Attack and Displacement : The newly formed, negatively charged alkoxide ion acts as a strong nucleophile. It attacks the electrophilic methylene (B1212753) (CH₂) carbon of Tributyl(iodomethyl)stannane. In a concerted step, the carbon-iodine bond breaks, and the iodide ion is expelled as a leaving group. This single kinetic step forms the new carbon-oxygen bond, resulting in the final product. CH₃CH(NH₂)CH₂O⁻ + I-CH₂Sn(C₄H₉)₃ → CH₃CH(NH₂)CH₂-O-CH₂Sn(C₄H₉)₃ + I⁻

This SN2 pathway results in an inversion of stereochemistry at the electrophilic carbon. However, since the methylene carbon of Tributyl(iodomethyl)stannane is not a stereocenter, this has no stereochemical consequence for the product. The stereocenter originally present in the DL-Alaninol reactant is unaffected during this O-alkylation process.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetone |

| D-Alaninol |

| DL-Alaninol |

| L-Alaninol |

| DL-alanine |

| Lithium aluminum hydride |

| Lithium diisopropylamide |

| Methanesulfonyl chloride |

| Paraformaldehyde |

| Potassium tert-butoxide |

| Sodium borohydride |

| Sodium Hydride |

| Sodium iodide |

| Tetrahydrofuran |

| Tributyl(chloromethyl)stannane |

| Tributyl(iodomethyl)stannane |

Mechanistic Pathways of Nucleophilic Substitution (SN2)

The formation of the tin-oxygen bond in this compound is typically achieved through a nucleophilic substitution reaction. A common and effective method involves the reaction of a tributyltin halide, most commonly tributyltin chloride ((C₄H₉)₃SnCl), with 1-methoxypropan-2-ol in the presence of a base. Alternatively, bis(tributyltin) oxide ((C₄H₉)₃Sn)₂O can be reacted directly with 1-methoxypropan-2-ol, often with azeotropic removal of water.

The reaction using tributyltin chloride proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this process, the oxygen atom of the hydroxyl group in 1-methoxypropan-2-ol acts as the nucleophile. The presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, is crucial to deprotonate the alcohol, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic tin atom of the tributyltin chloride.

The key steps of the SN2 mechanism are as follows:

Deprotonation of the Alcohol: The base removes the acidic proton from the hydroxyl group of 1-methoxypropan-2-ol, forming a more potent alkoxide nucleophile.

Nucleophilic Attack: The resulting alkoxide attacks the tin atom of tributyltin chloride. This attack occurs from the backside relative to the leaving group (the chloride ion).

Transition State: A transient pentacoordinate transition state is formed where the tin atom is bonded to the three butyl groups, the incoming oxygen atom, and the departing chloride ion.

Inversion of Configuration (at Tin): As the tin-oxygen bond forms, the tin-chlorine bond breaks, and the chloride ion is expelled as the leaving group. This concerted process leads to an inversion of the tetrahedral geometry at the tin center.

Product Formation: The final product, this compound, is formed along with the hydrochloride salt of the base.

(C₄H₉)₃SnCl + HO-CH₂-CH(NH₂)-CH₃ + Base → (C₄H₉)₃Sn-O-CH₂-CH(NH₂)-CH₃ + Base·HCl

An alternative, though less common, pathway could involve the reaction of tributyltin methoxide (B1231860) with 2-aminopropanol. However, this route may be less efficient due to the potential for the amine group to compete as a nucleophile.

Analysis of Competitive Reactions and Byproduct Formation

N-Stannylation: The primary competitive reaction is the N-stannylation of the amine group. The lone pair of electrons on the nitrogen atom of the primary amine in 1-methoxypropan-2-amine can also act as a nucleophile, attacking the tributyltin chloride. This would lead to the formation of an N-tributylstannyl derivative, N-(1-methoxypropan-2-yl)-tributylstannanamine. The extent of N-stannylation versus O-stannylation depends on several factors, including the relative nucleophilicity of the hydroxyl and amino groups, steric hindrance, and the reaction conditions. Generally, O-stannylation of amino alcohols is favored, but N-stannylation remains a significant possibility.

Formation of Bis(tributyltin) oxide: If any moisture is present in the reaction mixture, tributyltin chloride can hydrolyze to form tributyltin hydroxide, which can then condense to form bis(tributyltin) oxide. This stable and less reactive byproduct can complicate the purification process.

Overalkylation of the Amine: While not a direct byproduct of the stannylation reaction, if the synthesis involves a subsequent amination step, there is a possibility of overalkylation of the primary amine to form secondary and tertiary amines.

To minimize the formation of these byproducts, it is essential to use anhydrous solvents, an inert atmosphere (e.g., nitrogen or argon), and carefully controlled reaction temperatures. The choice of base can also influence the selectivity of the reaction. A bulky, non-nucleophilic base is preferred to minimize side reactions.

| Potential Byproduct | Formation Pathway | Mitigation Strategy |

| N-(1-methoxypropan-2-yl)-tributylstannanamine | Nucleophilic attack by the amine nitrogen on tributyltin chloride. | Careful control of reaction conditions (temperature, stoichiometry), use of appropriate protecting groups for the amine if necessary. |

| Bis(tributyltin) oxide | Hydrolysis of tributyltin chloride by residual water. | Use of anhydrous solvents and reagents, reaction under an inert atmosphere. |

| Hexabutyldistannoxane | Decomposition of tributyltin compounds. chemicalbook.com | Proper storage and handling of reagents and products. |

| Tributyltin hydroxide | Incomplete reaction or hydrolysis of the product. | Ensure complete reaction and anhydrous workup conditions. |

Purification Techniques and Stability Considerations for this compound

The successful isolation of pure this compound requires effective purification techniques to remove unreacted starting materials, byproducts, and catalysts. Furthermore, understanding the stability of the compound is crucial for its long-term storage and handling.

Chromatographic Separation Methods

Due to the non-volatile and often oily nature of tributyltin compounds, column chromatography is a widely employed method for their purification.

Silica (B1680970) Gel Chromatography: This is the most common chromatographic technique for the purification of organotin compounds. A slurry of silica gel is packed into a column, and the crude reaction mixture is loaded onto the top. A solvent system (eluent) of appropriate polarity is then passed through the column. The separation is based on the differential adsorption of the components of the mixture onto the stationary phase (silica gel). For a compound like this compound, a gradient elution starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) to elute non-polar impurities like unreacted tributyltin chloride, followed by a gradual increase in the polarity of the eluent (e.g., by adding ethyl acetate (B1210297) or diethyl ether) would likely be effective in isolating the desired product from more polar byproducts. The presence of the amine group may cause tailing on silica gel; this can often be mitigated by adding a small amount of a base like triethylamine to the eluent.

High-Performance Liquid Chromatography (HPLC): For higher purity requirements or for analytical purposes, HPLC can be utilized. Reversed-phase HPLC, using a C18 column and a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is often suitable for the separation of organotin compounds. Detection can be achieved using various detectors, with inductively coupled plasma mass spectrometry (ICP-MS) being particularly sensitive and specific for tin-containing compounds. nih.gov

| Chromatographic Method | Stationary Phase | Typical Mobile Phase | Separation Principle | Applicability |

| Silica Gel Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient (often with triethylamine) | Adsorption | Preparative scale purification |

| Reversed-Phase HPLC | C18-bonded silica | Acetonitrile/Water or Methanol/Water | Partitioning | Analytical and semi-preparative scale purification |

Long-Term Storage and Decomposition Pathways

Organotin compounds, including this compound, require careful handling and storage to prevent decomposition.

Hydrolysis: The tin-oxygen bond is susceptible to hydrolysis, especially in the presence of acidic or basic conditions. Exposure to moisture in the air can lead to the cleavage of the Sn-O bond, regenerating 1-methoxypropan-2-ol and forming tributyltin hydroxide, which can further condense to bis(tributyltin) oxide. chemicalbook.com Therefore, the compound should be stored under an inert, dry atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

Thermal Stability: While many tributyltin compounds exhibit good thermal stability, prolonged exposure to high temperatures can lead to decomposition. The specific decomposition temperature for this compound is not documented, but it is advisable to store the compound at low temperatures (e.g., in a refrigerator or freezer) to minimize any potential thermal degradation.

Light Sensitivity: Some organotin compounds are sensitive to light. While there is no specific data on the photosensitivity of this particular compound, it is good practice to store it in amber-colored vials or in the dark to prevent any light-induced degradation.

Decomposition Pathways: The primary decomposition pathway is hydrolysis, as mentioned above. Another potential degradation route involves the cleavage of the butyl groups from the tin atom, a process that can be initiated by heat, light, or reactive chemicals. This would lead to the formation of dibutyltin (B87310) and monobutyltin (B1198712) derivatives.

| Storage Condition | Reason | Potential Decomposition Product(s) |

| Inert Atmosphere (Nitrogen/Argon) | To prevent hydrolysis from atmospheric moisture. | 1-methoxypropan-2-ol, Bis(tributyltin) oxide |

| Low Temperature (Refrigeration/Freezing) | To minimize thermal decomposition. | Dibutyltin and monobutyltin derivatives |

| Protection from Light (Amber vials/Darkness) | To prevent photochemical degradation. | Various degradation products |

Chemical Reactivity and Transformative Applications of 1 Tributylstannylmethoxy Propan 2 Amine

Functionality as a Stannylamine Protocol (SnAP) Reagent in Annulation Reactions.researchgate.netethz.ch

1-(tributylstannylmethoxy)propan-2-amine is a key reagent in the Stannylamine Protocol (SnAP), a powerful method for the synthesis of saturated N-heterocycles. ethz.ch This protocol offers a convergent and efficient route to valuable molecular architectures, such as morpholines, by coupling the SnAP reagent with aldehydes. researchgate.netorgsyn.org The process is notable for its operational simplicity, broad substrate scope, and the generation of N-unprotected heterocyclic products, which are readily available for further functionalization. researchgate.netorgsyn.org

Mechanistic Investigations of SnAP-Mediated Cyclizations.researchgate.netethz.ch

The mechanism of the SnAP reaction is a two-stage process that begins with the formation of an imine intermediate from the condensation of this compound and an aldehyde. researchgate.netresearchgate.net This is followed by a crucial copper-mediated cyclization step. researchgate.net Mechanistic studies suggest that the cyclization proceeds via a radical pathway. ethz.chresearchgate.net

The proposed mechanism is initiated by a single-electron transfer from the tributylstannyl group to a copper(II) catalyst, generating a tin-centered radical cation and a copper(I) species. This is followed by the fragmentation of the C-Sn bond to form a stabilized α-amino radical. This radical intermediate then undergoes an intramolecular cyclization by adding to the imine double bond. The final step involves a reductive termination to yield the morpholine (B109124) product and regenerate the active catalyst. This radical-based mechanism accounts for the mild reaction conditions and the high functional group tolerance observed in SnAP reactions. researchgate.net

Substrate Scope and Stereoselectivity in SnAP Applications.researchgate.net

The utility of this compound as a SnAP reagent is underscored by its broad substrate scope, enabling the synthesis of a diverse array of C-substituted morpholines. The reaction is compatible with a wide range of aldehydes, including electron-rich and electron-poor aromatic, heteroaromatic, and aliphatic aldehydes. researchgate.net This versatility allows for the introduction of various substituents onto the morpholine ring.

The stereoselectivity of the annulation reaction is a key feature, particularly in the formation of disubstituted morpholines. The use of this compound, which is a racemic mixture, in reactions with achiral aldehydes results in the formation of racemic cis-disubstituted morpholines as the major diastereomer. researchgate.net The diastereomeric ratio (d.r.) is influenced by the steric and electronic nature of the aldehyde substrate. For instance, the reaction with benzaldehyde (B42025) yields the corresponding morpholine with a high diastereoselectivity. researchgate.net

| Aldehyde Substrate | Product | Yield (%) | Diastereomeric Ratio (cis:trans) |

|---|---|---|---|

| Benzaldehyde | 5-Methyl-3-phenylmorpholine | 85 | >20:1 |

| 4-Methoxybenzaldehyde | 3-(4-Methoxyphenyl)-5-methylmorpholine | 92 | >20:1 |

| 4-Chlorobenzaldehyde | 3-(4-Chlorophenyl)-5-methylmorpholine | 88 | >20:1 |

| 2-Naphthaldehyde | 5-Methyl-3-(naphthalen-2-yl)morpholine | 75 | >20:1 |

| 3-Thiophenecarboxaldehyde | 5-Methyl-3-(thiophen-3-yl)morpholine | 78 | >20:1 |

| Cyclohexanecarboxaldehyde | 3-Cyclohexyl-5-methylmorpholine | 65 | 10:1 |

| Pivalaldehyde | 3-(tert-Butyl)-5-methylmorpholine | 55 | >20:1 |

Engagement in Heterocyclic Compound Synthesis

The primary application of this compound is in the synthesis of heterocyclic compounds, with a particular emphasis on morpholine derivatives. These structures are prevalent in many biologically active molecules and pharmaceuticals. researchgate.netnih.gov

Synthesis of C-Substituted Morpholine Derivatives.researchgate.netorgsyn.org

The SnAP reaction employing this compound provides a direct and efficient entry to a wide range of C-substituted morpholines. researchgate.netorgsyn.org The reaction of this reagent with various aldehydes leads to the formation of 3,5-disubstituted morpholines, where the methyl group from the alaninol-derived backbone of the reagent occupies the 5-position, and the substituent from the aldehyde is introduced at the 3-position. researchgate.net The protocol has been successfully applied to the synthesis of morpholine derivatives bearing aryl, heteroaryl, and alkyl substituents at the C3 position. researchgate.net

Advanced Synthetic Derivatizations and Functional Group Interconversions

Currently, the documented applications of this compound are predominantly centered on its role as a SnAP reagent for the synthesis of morpholines. There is limited information available in the scientific literature regarding advanced synthetic derivatizations or functional group interconversions of the compound itself, where it would serve as a substrate for further chemical transformations beyond the SnAP annulation. The research focus has been on harnessing its inherent reactivity for the construction of heterocyclic systems rather than modifying its core structure for other synthetic purposes. Future research may explore the potential for transformations of the amine, ether, or tributylstannyl functionalities to expand the synthetic utility of this compound.

Exploiting the Organotin Moiety in Cross-Coupling Reactions

The tributylstannyl group is a cornerstone of the Stille cross-coupling reaction, a powerful palladium-catalyzed method for forming carbon-carbon bonds. wikipedia.org This reaction joins an organostannane with an organic electrophile, typically an organohalide or triflate. wikipedia.org Given this, this compound is an excellent candidate to serve as the organostannane partner in such couplings.

The general mechanism for the Stille reaction involves a catalytic cycle with a palladium(0) complex. wikipedia.org The key steps are the oxidative addition of the organic halide to the Pd(0) center, followed by transmetalation with the organostannane, and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.org

In the context of this compound, the transmetalation step would involve the transfer of the functionalized -(CH2O-CH(CH3)CH2NH2) group from the tin atom to the palladium center. This enables the synthesis of novel molecules where this amino-ether fragment is attached to various organic scaffolds, such as aryl, vinyl, or acyl groups. wikipedia.org The reaction is highly valued for its tolerance of a wide array of functional groups, making it suitable for complex molecule synthesis. uwindsor.ca

Several factors can influence the rate and efficiency of the Stille coupling. The choice of palladium catalyst and ligands is crucial; for instance, ligands with low donicity, such as triphenylarsine (B46628) or tri(2-furyl)phosphine, have been shown to dramatically accelerate the reaction. researchgate.netscispace.com The solvent also plays a significant role, with polar aprotic solvents like DMF or THF often being employed. researchgate.netyoutube.com Additionally, the use of additives, such as copper(I) salts, can enhance reaction rates and selectivities in what is known as bimetallic catalysis. researchgate.net

Table 1: Representative Conditions for Stille Cross-Coupling Reactions

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃, PdCl₂(PPh₃)₂ |

| Ligand | PPh₃, AsPh₃, P(2-furyl)₃ |

| Electrophile (R-X) | Aryl/Vinyl Iodides, Bromides, Triflates; Acyl Chlorides |

| Solvent | Toluene, THF, DMF, Dioxane |

| Additives | Cu(I) salts (e.g., CuI, CuCN) |

| Temperature | Room Temperature to >100 °C |

This interactive table summarizes common conditions used in Stille cross-coupling reactions, which are applicable to the organotin moiety of the target compound.

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) in this compound is a versatile functional handle, behaving as both a base and a nucleophile. libretexts.org Its reactivity is analogous to other aliphatic primary amines and allows for a wide range of chemical transformations. libretexts.orgmsu.edu

Key Reactions of the Primary Amine:

Acylation: The amine can readily react with acylating agents like acid chlorides, anhydrides, or isocyanates to form stable amide or urea (B33335) derivatives, respectively. britannica.com This reaction is fundamental for introducing carbonyl-containing groups and is typically performed in the presence of a non-nucleophilic base to neutralize the acid byproduct. msu.edu

Alkylation: As a nucleophile, the primary amine can attack alkyl halides in an SN2 reaction to form secondary amines. wikipedia.org However, this process is often difficult to control and can lead to over-alkylation, producing tertiary amines and even quaternary ammonium (B1175870) salts. msu.edumasterorganicchemistry.com More controlled mono-alkylation can often be achieved through reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine, followed by in-situ reduction. masterorganicchemistry.com

Reaction with Carbonyls: Primary amines react with aldehydes and ketones to form imines (Schiff bases). britannica.com This reversible reaction is a cornerstone of various synthetic pathways, including the aforementioned reductive amination.

Sulfonylation: Reaction with sulfonyl chlorides, such as benzenesulfonyl chloride, yields sulfonamides. This reaction forms the basis of the Hinsberg test, which can be used to distinguish between primary, secondary, and tertiary amines. msu.edu

It is important to consider that the presence of the organotin moiety could potentially interfere with certain reaction conditions. For instance, strongly acidic conditions could lead to protodestannylation (cleavage of the C-Sn bond). Similarly, reactions involving strong Lewis acids must be approached with caution, as amines can form complexes with them, potentially deactivating the aromatic ring in reactions like Friedel-Crafts alkylation if an aryl group were present. libretexts.org

Table 2: Common Transformations of Primary Amines

| Reaction Type | Reagent | Product |

| Acylation | Acid Chloride (RCOCl) | Amide (RCONHR') |

| Alkylation | Alkyl Halide (R''X) | Secondary Amine (R'NHR'') |

| Imine Formation | Aldehyde (R''CHO) | Imine (R'N=CHR'') |

| Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | Sulfonamide (RSO₂NHR') |

This interactive table outlines typical reactions involving the primary amine functionality.

Comparative Analysis of Reactivity Profiles with Analogous Organostannyl Amines

The reactivity of this compound can be benchmarked against simpler, analogous organostannyl amines, such as (aminomethyl)tributylstannane. The comparison hinges on understanding the steric and electronic effects introduced by the -(methoxy)propan-2- linker between the tin atom and the amine group.

Steric Effects: The additional bulk of the propan-2-amine ether structure compared to a simple methylene (B1212753) linker in (aminomethyl)tributylstannane would likely introduce greater steric hindrance around both the organotin and amine centers. researchgate.net

In Stille Couplings: This increased steric bulk could potentially slow down the rate-determining transmetalation step. The approach of the bulky organostannane to the palladium complex might be more hindered, possibly requiring higher temperatures or more active catalysts to achieve comparable reaction rates. rsc.org

At the Amine Center: The steric environment around the primary amine is also more crowded due to the adjacent methyl group. This could slightly decrease its nucleophilicity compared to a less hindered amine, potentially affecting the rates of alkylation and acylation reactions. researchgate.net

Electronic Effects: The electronic influence of the ether oxygen in the linker is another key point of differentiation.

Intramolecular Coordination: The oxygen and nitrogen atoms in the linker have lone pairs of electrons that could potentially engage in intramolecular coordination with the tin atom. Such coordination can increase the nucleophilicity of the tin-carbon bond, potentially accelerating the transmetalation step in the Stille reaction. scispace.com Studies have shown that intramolecular nucleophilic assistance at the tin center can lead to significant rate enhancements, particularly in solvents of low polarity. scispace.com This effect might counteract the negative impact of steric hindrance.

Basicity of the Amine: The ether oxygen is an electron-withdrawing group via induction, which might slightly decrease the basicity and nucleophilicity of the primary amine compared to a simple alkyl amine. However, this effect is likely to be modest given the separation by two carbon atoms.

Advanced Spectroscopic and Structural Elucidation of 1 Tributylstannylmethoxy Propan 2 Amine

Principles and Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of organotin compounds, providing detailed information about the local chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹¹⁹Sn.

Proton (¹H) NMR spectroscopy provides information on the number of distinct proton environments, their neighboring protons (via spin-spin coupling), and their relative numbers (via integration). For 1-(tributylstannylmethoxy)propan-2-amine, the spectrum is expected to show distinct signals for the tributyl moiety and the propan-2-amine ligand.

The three n-butyl groups attached to the tin atom give rise to four sets of signals: a triplet for the terminal methyl (CH₃) protons, a triplet for the α-methylene (Sn-CH₂) protons, and two overlapping multiplets (typically sextets) for the β- and γ-methylene (-CH₂-) protons. The protons on the carbon alpha to the tin atom often exhibit satellite peaks due to coupling with the ¹¹⁷Sn and ¹¹⁹Sn isotopes.

The 1-methoxypropan-2-amine portion of the molecule presents several unique proton signals. The methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-) would likely appear as a multiplet. The methine proton (-CH-) adjacent to the amine group would also be a multiplet, split by the neighboring methyl and methylene protons. The methyl group (-CH₃) attached to the chiral center would appear as a doublet. The two amine protons (-NH₂) typically present as a broad singlet, which can exchange with D₂O. docbrown.info

Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 3.40 | m | 2H | -O-CH₂ -CH- |

| ~ 2.95 | m | 1H | -CH₂-CH (CH₃)-NH₂ |

| ~ 1.45-1.60 | m | 6H | Sn-(CH₂)₂-CH₂ -CH₃ |

| ~ 1.25-1.40 | m | 6H | Sn-CH₂-CH₂ -CH₂-CH₃ |

| ~ 1.10 | d | 3H | -CH(CH₃ )-NH₂ |

| ~ 1.05 | t | 6H | Sn-CH₂ -CH₂-CH₂-CH₃ |

| ~ 0.90 | t | 9H | Sn-(CH₂)₃-CH₃ |

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, ether, amine-bearing). docbrown.info

For this compound, eight distinct carbon signals are anticipated. The tributyl group would show four signals corresponding to the four different carbons in the butyl chain. The carbon directly bonded to the tin atom (Cα) exhibits coupling to the tin isotopes, with the ¹J(¹¹⁹Sn, ¹³C) coupling constant being particularly informative about the coordination at the tin center. The remaining three carbons of the propan-2-amine ligand—the ether-linked methylene (-O-CH₂-), the amine-bearing methine (-CH-), and the terminal methyl (-CH₃)—would resonate at characteristic chemical shifts.

Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analogous structures and standard chemical shift values.

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 75.0 | -O-C H₂-CH- |

| ~ 48.5 | -CH₂-C H(CH₃)-NH₂ |

| ~ 29.0 | Sn-(CH₂)₂-C H₂-CH₃ |

| ~ 27.2 | Sn-CH₂-C H₂-CH₂-CH₃ |

| ~ 21.0 | -CH(C H₃)-NH₂ |

| ~ 16.5 | Sn-C H₂-CH₂-CH₂-CH₃ |

Of the ten stable isotopes of tin, three (¹¹⁵Sn, ¹¹⁷Sn, and ¹¹⁹Sn) are NMR-active spin-½ nuclei. ¹¹⁹Sn NMR is the most commonly used due to its higher natural abundance and receptivity. udc.edu The chemical shift (δ) in ¹¹⁹Sn NMR is highly sensitive to the coordination number and geometry of the tin atom. For trialkyltin complexes, four-coordinate tin typically has a ¹¹⁹Sn chemical shift in the range of +200 ppm to -60 ppm, while five-coordinate tin resonates further upfield, from -90 to -190 ppm. udc.edu For this compound, assuming a simple monomeric structure with no intermolecular coordination, the tin atom is four-coordinate, bonded to three carbon atoms and one oxygen atom. Therefore, a chemical shift in the range expected for tetra-coordination would be observed, likely between +50 and +150 ppm, relative to the standard tetramethyltin (B1198279) (SnMe₄).

Mass Spectrometric Approaches for Molecular Identity and Fragmentation Patterns

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For organotin compounds, fragmentation is often predictable. esaa.orgivl.se

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺, although it may be of low intensity. The most characteristic feature of organotin mass spectra is the isotopic cluster for tin-containing fragments, arising from tin's multiple stable isotopes.

The primary fragmentation pathway involves the sequential loss of the butyl groups (mass 57) from the tin atom. This leads to a series of prominent ions:

[M - C₄H₉]⁺ : The ion resulting from the loss of one butyl radical. This is often the base peak.

[M - 2C₄H₉]⁺ : The ion resulting from the loss of two butyl radicals.

[M - 3C₄H₉]⁺ : The ion resulting from the loss of all three butyl radicals, leaving [Sn-O-CH₂-CH(CH₃)-NH₂]⁺.

Cleavage of the Sn-O bond is also a likely fragmentation pathway. Furthermore, fragmentation of the propan-2-amine ligand can occur. A characteristic peak for primary amines is often observed at m/z 44, corresponding to the [CH(CH₃)NH₂]⁺ fragment formed by alpha-cleavage. docbrown.infonist.gov

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z (for ¹²⁰Sn) | Predicted Fragment Ion |

|---|---|

| 379 | [M]⁺ (C₁₆H₃₇NOSn)⁺ |

| 322 | [M - C₄H₉]⁺ |

| 265 | [M - 2C₄H₉]⁺ |

| 208 | [M - 3C₄H₉]⁺ |

Infrared Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound would display several characteristic absorption bands:

N-H Stretching : As a primary amine, two distinct bands are expected in the 3400-3250 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. wpmucdn.com

C-H Stretching : Strong absorptions just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹) are due to the C-H stretching of the numerous alkyl groups (butyl and propyl).

N-H Bending : A scissoring vibration for the primary amine (-NH₂) is expected in the range of 1650-1580 cm⁻¹. wpmucdn.com

C-O Stretching : A strong, characteristic band for the C-O-C ether linkage is anticipated around 1100 cm⁻¹.

Sn-O Stretching : The vibration of the tin-oxygen bond typically appears in the 800-600 cm⁻¹ range.

Sn-C Stretching : The asymmetric and symmetric stretching vibrations of the tin-carbon bonds are found in the 600-500 cm⁻¹ region.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~ 3360 & 3290 | Asymmetric & Symmetric Stretch | N-H (Primary Amine) |

| 2955, 2925, 2870 | Stretch | C-H (Aliphatic) |

| ~ 1590 | Bend (Scissoring) | N-H (Primary Amine) |

| ~ 1100 | Stretch | C-O (Ether) |

| ~ 770 | Stretch | Sn-O |

Advanced Diffraction Techniques for Solid-State Structural Determination

For this compound, X-ray crystallography would confirm the expected distorted tetrahedral geometry around the four-coordinate tin atom. However, organotin compounds, particularly those with potential donor atoms like the nitrogen in the amine group, are known to form intermolecular associations in the solid state. It is plausible that the nitrogen atom of one molecule could coordinate to the tin atom of a neighboring molecule, leading to a five-coordinate tin center with a trigonal bipyramidal geometry and the formation of a polymeric chain structure. Such an analysis would provide invaluable insight into the supramolecular chemistry of the compound.

Theoretical and Computational Analysis of this compound Remains Largely Unexplored

Despite a comprehensive search of scientific literature and computational chemistry databases, detailed theoretical and computational insights into the specific chemical compound This compound are not publicly available. As a result, a thorough, data-driven article based on the requested outline focusing on quantum chemical calculations, reaction pathway simulations, conformational analysis, and in silico spectroscopic prediction for this particular molecule cannot be generated at this time.

The field of computational chemistry provides powerful tools for understanding molecular structure and reactivity. Methodologies such as Density Functional Theory (DFT) are frequently employed to calculate electronic structures, optimize molecular geometries, and predict spectroscopic parameters for a wide range of chemical compounds. Similarly, simulations can elucidate reaction mechanisms and transition state energetics, while conformational analysis helps in understanding the spatial arrangement of atoms and predicting stereoselectivity.

However, the application of these computational methods to every known chemical compound is not exhaustive. The complexity of certain molecules, particularly those containing heavy atoms like tin (Sn), can present unique challenges for computational analysis. For instance, the presence of tin in organotin compounds requires specific basis sets and computational approaches to accurately model their electronic behavior and geometry. The lack of published research on this compound suggests that such specific computational studies may not have been conducted or, if they have, the results are not available in the public domain.

While general principles of organotin chemistry and computational methodologies are well-established, applying them to generate specific data for this compound without dedicated research would be speculative and would not meet the standards of scientific accuracy. The creation of detailed data tables for electronic structure, reaction energetics, conformational isomers, and spectroscopic parameters requires specific computational output from studies focused solely on this molecule.

Future research initiatives may undertake the theoretical and computational characterization of this compound. Such studies would be invaluable for providing the detailed insights requested, including:

Theoretical and Computational Chemistry Insights into 1 Tributylstannylmethoxy Propan 2 Amine

In Silico Prediction of Spectroscopic Parameters:Simulating NMR, IR, and other spectroscopic data to aid in experimental characterization.

Until such research is published, a detailed and scientifically rigorous article on the theoretical and computational chemistry insights into 1-(tributylstannylmethoxy)propan-2-amine cannot be provided.

Future Research Directions and Broader Impact of 1 Tributylstannylmethoxy Propan 2 Amine Chemistry

Development of Novel Catalytic Systems Utilizing the Organotin Moiety

Research in organotin chemistry has explored the use of chiral organotin hydrides in enantioselective radical cyclizations. For a compound like 1-(tributylstannylmethoxy)propan-2-amine, the tributylstannyl group could potentially be leveraged in radical-mediated reactions. Future research could have focused on designing catalytic systems where the tin moiety participates in the key bond-forming steps, potentially enabling new asymmetric transformations. The development of chiral organotin catalysts has been a significant challenge, with difficulties in transferring chirality from the tin center to the product.

Strategies for Enantioselective Synthesis and Chiral Induction

The synthesis of chiral 1,2-amino alcohols is a critical area in organic chemistry, with numerous methods developed for their enantioselective preparation. Had this compound been a target molecule, its synthesis would likely have involved the asymmetric hydrogenation of a corresponding α-amino ketone or the catalytic enantioselective addition of an amino-substituted organometallic reagent to an aldehyde. Chiral induction strategies often rely on chiral ligands or catalysts to control the stereochemistry of the product.

Integration into Total Synthesis of Complex Natural Products and Pharmaceutical Intermediates

Chiral amines and 1,2-amino alcohols are prevalent structural motifs in a vast number of natural products and pharmaceutical agents. If this compound were a viable synthetic intermediate, its bifunctional nature—possessing both an amine and an organotin group—could have offered unique synthetic advantages. The tributylstannyl group is often used in Stille cross-coupling reactions to form carbon-carbon bonds, a powerful tool in the total synthesis of complex molecules.

Exploration in Materials Science and Polymer Chemistry

Organotin compounds have found applications as stabilizers for PVC and as biocides. Research has also been conducted on the synthesis of organotin polyethers and polyamines for potential biomedical applications. The amine and tributylstannylmethoxy functionalities of the specified compound could have been explored for the development of novel functional polymers. For instance, the amine group could be incorporated into polymer backbones, while the organotin moiety might impart specific thermal, mechanical, or biological properties.

Due to the absence of any specific information for "this compound," the detailed research findings and data tables requested cannot be provided.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(tributylstannylmethoxy)propan-2-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of organotin derivatives like this compound typically involves nucleophilic substitution or coupling reactions. For example, analogous propan-2-amine derivatives are synthesized by reacting hydroxyl-protected intermediates with organotin halides under inert atmospheres . Key parameters include:

- Temperature : Maintain 0–25°C to minimize side reactions (e.g., thermal decomposition of the tributylstannyl group).

- Solvent Choice : Use aprotic solvents (e.g., tetrahydrofuran, dichloromethane) to stabilize reactive intermediates .

- Purification : Column chromatography or crystallization is recommended to isolate high-purity products .

- Data Table :

| Reaction Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Stannylation | Tributyltin chloride, base (e.g., Et₃N) | Use excess tributyltin chloride (1.2 eq.) and slow addition to control exothermicity |

| Workup | Aqueous NaHCO₃ wash | Remove unreacted tin reagents to avoid contamination |

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the tributylstannyl group (δ ~0.8–1.6 ppm for Sn-CH₂ protons) and propan-2-amine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺) and isotopic patterns characteristic of tin (Sn has ten stable isotopes) .

- Fourier-Transform Infrared (FTIR) : Detect Sn-C and Sn-O bonds (500–600 cm⁻¹) .

- Note : Purity can be assessed via HPLC with UV detection at 254 nm, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How does the tributylstannyl group influence the reactivity of propan-2-amine derivatives in cross-coupling reactions, and what mechanistic insights support this?

- Methodological Answer : The tributylstannyl group facilitates Stille couplings, enabling C-C bond formation with aryl/vinyl halides. Mechanistically:

- Transmetallation : The tin group transfers to a palladium catalyst, forming a Pd-Sn intermediate .

- Reductive Elimination : The Pd center couples the stannyl moiety with an electrophilic partner, releasing the coupled product .

- Data Contradiction Analysis : Conflicting catalytic activity data may arise from:

- Solvent Polarity : Polar solvents (e.g., DMF) accelerate transmetallation but may destabilize Pd complexes .

- Oxygen Sensitivity : Tributylstannyl groups oxidize in air, requiring strict inert conditions .

Q. What strategies can resolve contradictions in catalytic activity data when using this compound under varying experimental conditions?

- Methodological Answer :

- Control Experiments : Compare results under argon vs. ambient atmosphere to assess oxidation impacts .

- Computational Modeling : Density Functional Theory (DFT) can predict transition states and identify steric hindrance from the tributylstannyl group .

- Isotopic Labeling : Use deuterated analogs to trace reaction pathways and byproduct formation .

Handling and Safety Considerations

Q. What protocols ensure safe handling and storage of this compound given its potential toxicity?

- Methodological Answer :

- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis/oxidation .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure .

- Waste Disposal : Quench residual tin compounds with aqueous KF to form insoluble SnF₂ before disposal .

Regulatory and Ethical Compliance

Q. Are there regulatory restrictions on this compound due to structural similarities to controlled substances?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.